molecular formula C14H16N2 B15320275 6-(Pyrrolidin-3-ylmethyl)quinoline

6-(Pyrrolidin-3-ylmethyl)quinoline

Cat. No.: B15320275
M. Wt: 212.29 g/mol
InChI Key: GGKQIJRCZXSVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyrrolidin-3-ylmethyl)quinoline is a compound that features a quinoline ring system substituted with a pyrrolidin-3-ylmethyl group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N, known for its wide range of applications in medicinal chemistry and industrial processes. The addition of a pyrrolidin-3-ylmethyl group enhances the compound’s chemical properties, making it a valuable scaffold in drug discovery and other scientific research fields.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-3-ylmethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions include quinoline derivatives with various functional groups, such as amino, hydroxyl, and halogen substituents .

Comparison with Similar Compounds

6-(Pyrrolidin-3-ylmethyl)quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which provide a balance of chemical stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

6-(pyrrolidin-3-ylmethyl)quinoline

InChI

InChI=1S/C14H16N2/c1-2-13-9-11(3-4-14(13)16-6-1)8-12-5-7-15-10-12/h1-4,6,9,12,15H,5,7-8,10H2

InChI Key

GGKQIJRCZXSVTK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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